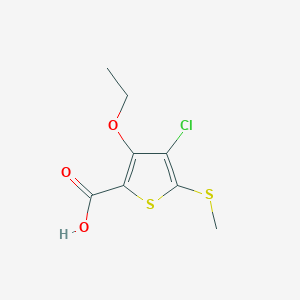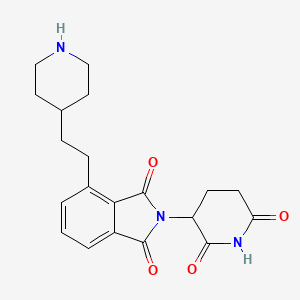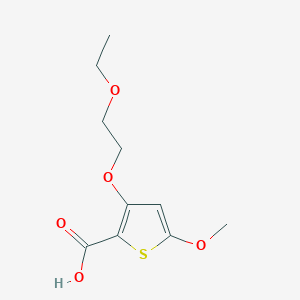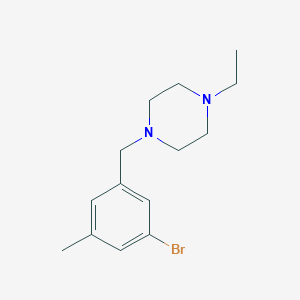
4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H10Br2N2. It is a derivative of bipyridine, where two bromine atoms and two methyl groups are substituted at the 4,4’ and 6,6’ positions, respectively. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and brominating agent concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Complexation Reactions: It forms complexes with metal ions like palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Complexation Reactions: Metal salts like palladium chloride, platinum chloride, and copper sulfate are used. The reactions are often conducted in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include substituted bipyridines where the bromine atoms are replaced by other functional groups.
Complexation Reactions: Metal-bipyridine complexes are formed, which have applications in catalysis and material science.
科学研究应用
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to biological effects. The exact pathways depend on the specific metal ion and the nature of the complex formed.
相似化合物的比较
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, making it less reactive in substitution reactions.
4,4’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, affecting its ability to form certain types of complexes.
4,4’-Dibromo-2,2’-bipyridine: Lacks the methyl groups, which can influence the steric and electronic properties of the compound.
Uniqueness
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form a wide range of complexes. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
属性
分子式 |
C12H10Br2N2 |
|---|---|
分子量 |
342.03 g/mol |
IUPAC 名称 |
4-bromo-2-(4-bromo-6-methylpyridin-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C12H10Br2N2/c1-7-3-9(13)5-11(15-7)12-6-10(14)4-8(2)16-12/h3-6H,1-2H3 |
InChI 键 |
FNXFGJXJCKDNPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)Br)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)






![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)

